DBMP Selectively Inhibits Cardiac Tissue TXA2 Synthetase While Sparing PGI2 Synthesis
DBMP demonstrates selective inhibition of thromboxane A2 (TXA2) synthetase activity in rabbit heart tissue microsomes without significantly affecting prostacyclin (PGI2) biosynthesis. In a comparative analysis, the pyridazinone derivative PC88 (3-dimethylamino 5-(3′-trifluoromethylbenzylidene) 6-methyl (4H)-pyridazine) inhibits PGI2 biosynthesis (ID50 = 6.9 × 10⁻⁴ M) [1], whereas DBMP does not alter PGI2 synthetase activity [2]. This selectivity profile is critical for applications requiring TXA2 inhibition while preserving the vasoprotective and antiplatelet functions of PGI2.
| Evidence Dimension | PGI2 synthetase inhibition |
|---|---|
| Target Compound Data | No significant inhibition |
| Comparator Or Baseline | PC88 (3-dimethylamino 5-(3′-trifluoromethylbenzylidene) 6-methyl (4H)-pyridazine): ID50 = 6.9 × 10⁻⁴ M |
| Quantified Difference | DBMP lacks PGI2 inhibitory activity, in contrast to PC88's ID50 of 0.69 mM |
| Conditions | Horse aorta microsomes; arachidonic acid substrate; PGI2 measured as 6-keto-PGF1α by RIA |
Why This Matters
This selectivity ensures DBMP inhibits TXA2 without compromising the protective effects of PGI2, a critical consideration for cardiovascular research models.
- [1] Pham Huu Chanh, Lasserre B, Pham Huu Chanh A, Palhares de Miranda AL, Tronche P, Couquelet J, Rubat C. An inhibitor of prostacyclin biosynthesis derived from aminopyridazine. Prostaglandins Leukot Med. 1987 Nov;30(1):37-49. doi: 10.1016/0262-1746(87)90019-9. View Source
- [2] Pham Huu Chanh, Lasserre B, Pham Huu Chanh A, Palhares de Miranda AL, Tronche P, Couquelet J, Rubat C. A selective inhibitor of thromboxane synthetase activity of rabbit heart tissue: a pyridazinic derivative. Prostaglandins Leukot Essent Fatty Acids. 1988 Aug;33(2):143-7. doi: 10.1016/0952-3278(88)90154-8. View Source
